molecular formula C15H15N3O3S2 B2691030 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034614-75-8

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2691030
CAS No.: 2034614-75-8
M. Wt: 349.42
InChI Key: JMKUNNXEGCDYLT-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3S2 and its molecular weight is 349.42. The purity is usually 95%.
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Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 2034313-81-8
  • Molecular Formula : C15H15N3O3S2
  • Molecular Weight : 349.4 g/mol

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been tested against various bacterial strains using agar well diffusion methods. Studies show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting their potential as antibiotics .

CompoundActivityReference
Thiadiazole DerivativesModerate to good antibacterial efficacy
N-(Substituted thiadiazole)Effective against drug-resistant bacteria

Anti-inflammatory Effects

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could significantly reduce inflammation by inhibiting protein denaturation processes. The compounds showed a notable ability to stabilize proteins in the presence of denaturing agents, which is crucial for therapeutic applications targeting inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has been evaluated in various studies. One study reported that similar thiadiazole compounds could inhibit c-Met phosphorylation and induce apoptosis in cancer cell lines. The structure–activity relationship (SAR) studies indicated that modifications to the thiadiazole ring could enhance potency against specific cancer types .

Activity TypeIC50 (nM)Reference
c-Met Inhibition34.48
Induction of ApoptosisNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with thiadiazole structures often act as inhibitors of key enzymes involved in cellular signaling pathways, particularly those linked to cancer proliferation.
  • Modulation of Protein Interactions : The ability to stabilize proteins under stress conditions suggests that these compounds may alter protein-protein interactions, providing a therapeutic advantage in inflammatory conditions.
  • Antimicrobial Action : The mechanism behind the antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A comparative study evaluated the antibacterial efficacy of various thiadiazole derivatives against resistant strains of bacteria. Results indicated that certain modifications significantly enhanced activity compared to traditional antibiotics like ciprofloxacin .
  • Investigation into Anti-inflammatory Properties :
    In vitro studies using bovine serum albumin demonstrated that the compound could prevent protein denaturation effectively, suggesting a promising avenue for developing anti-inflammatory drugs .
  • Anticancer Efficacy Assessment :
    A recent study focused on the anticancer properties of thiadiazole derivatives against human cancer cell lines revealed promising IC50 values, indicating potential for further development as targeted cancer therapies .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c19-5-6-21-13(14-2-1-7-22-14)9-16-15(20)10-3-4-11-12(8-10)18-23-17-11/h1-4,7-8,13,19H,5-6,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKUNNXEGCDYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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